molecular formula C13H25NOSi B2790526 4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole CAS No. 2287298-85-3

4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole

Cat. No.: B2790526
CAS No.: 2287298-85-3
M. Wt: 239.434
InChI Key: PAVIFVARUYGQOK-UHFFFAOYSA-N
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Description

4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 4 and a bulky tris(propan-2-yl)silyl (triisopropylsilyl, TIPS) group at position 2. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, confers unique electronic and steric properties.

Properties

IUPAC Name

(4-methyl-1,3-oxazol-2-yl)-tri(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NOSi/c1-9(2)16(10(3)4,11(5)6)13-14-12(7)8-15-13/h8-11H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVIFVARUYGQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)[Si](C(C)C)(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole typically involves the reaction of 4-methyl-1,3-oxazole with tri(propan-2-yl)silane under specific conditions. The reaction is often catalyzed by a transition metal catalyst such as palladium or nickel, which facilitates the formation of the silicon-carbon bond. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The isopropyl groups on the silicon atom can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Amines.

    Substitution: Various alkyl or aryl-substituted silanes.

Scientific Research Applications

4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The silicon atom can form strong bonds with various organic and inorganic molecules, facilitating its incorporation into different chemical structures. The oxazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and potential bioactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues of 1,3-Oxazole

2.1.1. Substituent Variations on the Oxazole Ring
Compound Name Substituents (Positions) Molecular Formula Key Features References
This compound -CH₃ (C4), -Si(iPr)₃ (C2) C₁₃H₂₅NOSi High steric bulk, lipophilic; potential stability in hydrophobic environments
2-(Tris(propan-2-yl)silyl)-1,3-oxazole -Si(iPr)₃ (C2) C₁₂H₂₃NOSi Lacks C4 methyl; reduced steric hindrance compared to target compound
5-Ethyl-4-methyl-2-(propan-2-yl)-1,3-oxazole -CH₃ (C4), -C₂H₅ (C5), -iPr (C2) C₁₀H₁₆N₂O Ethyl and isopropyl groups enhance lipophilicity; smaller substituents
4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole -CH₃ (C4), -pyrrolidine (C2) C₈H₁₂N₂O Polar pyrrolidine substituent; increased hydrogen-bonding potential
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-5-carboxylic acid -CH₃ (C4), -CF₃Ph (C2), -COOH (C5) C₁₂H₉F₃N₂O₃ Electron-withdrawing CF₃ group; carboxylic acid enhances water solubility

Key Observations:

  • Steric Effects : The TIPS group in the target compound introduces significant steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to smaller groups like isopropyl or pyrrolidine .
  • Lipophilicity: The TIPS group increases lipophilicity, making the compound more suitable for non-polar solvents or lipid membranes, whereas polar groups (e.g., -COOH in ) improve aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) deactivate the oxazole ring, while electron-donating groups (e.g., -CH₃) enhance aromatic stability .
2.1.2. Thiazole Derivatives

Thiazoles (sulfur-containing analogs of oxazoles) exhibit distinct electronic properties due to sulfur’s lower electronegativity. For example:

  • tert-Butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate () is used in pharmaceuticals and materials science due to its carbamate moiety, which is absent in the target oxazole compound .

Physicochemical and Spectral Properties

  • Melting Points : Oxazoles with bulky substituents (e.g., TIPS) typically exhibit lower melting points due to reduced crystallinity. For instance, analogs in have melting points ranging from 120–250°C, depending on substituent size .
  • NMR Signatures : Silyl groups in compounds like (POPOP)Si₂(3Ph-EH)₆ () show characteristic ²⁹Si NMR shifts near -14 ppm, while oxazole ring protons resonate at 6–8 ppm in ¹H NMR .

Biological Activity

4-Methyl-2-[tris(propan-2-yl)silyl]-1,3-oxazole is a compound within the oxazole family, which has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique silyl group that enhances its stability and solubility in various solvents. This structural modification is significant as it may influence the compound's biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/ml)
Staphylococcus aureus2015
Escherichia coli1820
Candida albicans2210

These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The observed zones of inhibition suggest that it may serve as a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of oxazole derivatives have been extensively studied. The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways.

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15
HeLa (Cervical Cancer)10

The compound demonstrated an IC50 value indicating effective cytotoxicity against these cancer cell lines. The ability to induce apoptosis was confirmed through assays measuring caspase activation.

The biological activity of this compound is attributed to its interaction with cellular targets involved in apoptosis and cell cycle regulation. The compound appears to inhibit key signaling pathways such as the PI3K/Akt pathway, which is often upregulated in cancer cells.

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